1,4-Difluoro-2-(phenylsulfonyl)benzene
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Overview
Description
1,4-Difluoro-2-(phenylsulfonyl)benzene is an organic compound with the molecular formula C12H8F2O2S It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Difluoro-2-(phenylsulfonyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,4-difluorobenzene with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-(phenylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The phenylsulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Products with various substituents replacing the fluorine atoms.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
1,4-Difluoro-2-(phenylsulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a bioactive compound, including its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,4-difluoro-2-(phenylsulfonyl)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Difluorobenzene: Lacks the phenylsulfonyl group, making it less reactive in certain transformations.
2,4-Difluorobenzene: Different substitution pattern, leading to distinct reactivity and applications.
Phenylsulfonylbenzene: Lacks the fluorine atoms, affecting its chemical properties and reactivity.
Uniqueness
1,4-Difluoro-2-(phenylsulfonyl)benzene is unique due to the presence of both fluorine atoms and the phenylsulfonyl group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential bioactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H8F2O2S |
---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-1,4-difluorobenzene |
InChI |
InChI=1S/C12H8F2O2S/c13-9-6-7-11(14)12(8-9)17(15,16)10-4-2-1-3-5-10/h1-8H |
InChI Key |
UPESGCSLMOSRNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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